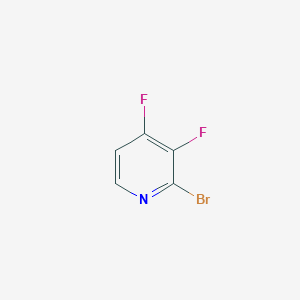

2-Bromo-3,4-difluoropyridine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are a cornerstone of contemporary chemical research, with their influence profoundly felt in medicinal chemistry, agrochemicals, and materials science. researchgate.netnumberanalytics.com The inclusion of fluorine atoms into heterocyclic structures can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability and half-life of drug candidates. acs.orgtandfonline.com

Key properties imparted by fluorine include:

Enhanced Metabolic Stability : The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, a crucial attribute in drug design. acs.orgtandfonline.com

Modulation of Physicochemical Properties : Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can improve a drug's bioavailability and its ability to bind to specific biological targets. tandfonline.commdpi.com

Increased Lipophilicity : The introduction of fluorine can enhance a molecule's ability to pass through cell membranes, a property often associated with improved absorption of pharmaceuticals. tandfonline.comnumberanalytics.com

The impact of these properties is evident in the high percentage of pharmaceuticals and agrochemicals that contain fluorine, with some estimates suggesting that 20-30% of all pharmaceuticals incorporate this element. numberanalytics.com Indeed, in some years, up to half of the drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. tandfonline.com Prominent examples of fluorinated heterocyclic drugs include the antibiotic ciprofloxacin, the antidepressant fluoxetine, and the anticancer agent 5-fluorouracil. numberanalytics.comnumberanalytics.com This demonstrates the versatility and critical importance of fluorinated heterocycles in developing new and effective therapeutic agents. tandfonline.com

Strategic Importance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry, found in numerous natural products like vitamins and alkaloids, and are integral to the design of new therapeutic agents. nih.gov Halogenated pyridine scaffolds, in particular, serve as versatile intermediates in organic synthesis. eurekalert.orgbenthambooks.com The halogen atoms act as reactive handles, allowing for the introduction of various functional groups through a range of chemical reactions.

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which makes it susceptible to nucleophilic substitution, especially at the C-2 and C-4 positions. nih.gov The presence of halogen atoms at these or other positions provides specific sites for synthetic modification. Common transformations involving halogenated pyridines include:

Nucleophilic Aromatic Substitution (SNAr) : This is a primary method for functionalizing halopyridines, where a halogen is displaced by a nucleophile. eurekalert.orgbenthambooks.com

Cross-Coupling Reactions : Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the site of the halogen. researchgate.net

Metalation : The use of strong bases can lead to the deprotonation of the pyridine ring, often directed by the position of the halogen atoms, creating organometallic intermediates that can react with various electrophiles. researchgate.net

Due to the challenges in synthesizing highly substituted pyridines directly, perhalogenated pyridines (e.g., those containing multiple fluorine, chlorine, or bromine atoms) are of special importance as starting materials. eurekalert.orgbenthambooks.com These compounds provide a pre-functionalized scaffold upon which complex molecular architectures can be constructed. eurekalert.org The ability to selectively react one halogen over another in di- or trihalopyridines adds a layer of strategic control, making these scaffolds indispensable in the synthesis of complex molecules for pharmaceuticals and materials science. researchgate.netresearchgate.net

Position of 2-Bromo-3,4-difluoropyridine within the Class of Dihalopyridines

This compound is a member of the dihalopyridine class, a group of pyridine derivatives containing two halogen atoms. Its specific structure, featuring a bromine atom at the 2-position and two fluorine atoms at the 3- and 4-positions, makes it a particularly interesting and synthetically useful building block.

The different halogens (bromine and fluorine) on the pyridine ring possess distinct reactivities, which allows for selective functionalization. The bromine atom is typically more susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atoms, particularly the one at the 4-position, are more prone to nucleophilic aromatic substitution. This differential reactivity is a key feature of many mixed dihalopyridines. For instance, in related systems like 4-bromo-2,6-difluoropyridine, the fluorine atoms are readily substituted, while the bromine atom can be used for cross-coupling reactions. researchgate.net

The development of synthetic methods for polyfunctionalized pyridines is a highly active area of research. nih.gov Compounds like this compound are valuable because they offer multiple, distinct reaction sites on a single, simple scaffold. This allows for the sequential and regioselective introduction of different substituents, providing a pathway to complex and highly functionalized pyridine derivatives that are in high demand for drug discovery and the development of new materials. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂BrF₂N |

| Molecular Weight | 193.98 g/mol |

| CAS Number | 1807197-86-9 |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Density | Not specified in search results |

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrF2N |

|---|---|

Molecular Weight |

193.98 g/mol |

IUPAC Name |

2-bromo-3,4-difluoropyridine |

InChI |

InChI=1S/C5H2BrF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |

InChI Key |

QSLTZKINYVALJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3,4 Difluoropyridine and Analogues

Silver-Catalyzed C-H Fluorination of Pyridines

A significant breakthrough in pyridine (B92270) fluorination has been the development of silver-catalyzed C-H fluorination. nih.govresearchgate.netresearchgate.net Notably, silver(II) fluoride (B91410) (AgF₂) has been identified as a highly effective reagent for the site-selective fluorination of pyridines and diazines. nih.govorgsyn.org This method allows for the direct conversion of a C-H bond adjacent to the nitrogen atom (the 2-position) into a C-F bond. nih.govnih.gov

The reactions are typically fast, occurring at ambient temperature, and exhibit broad functional group tolerance. nih.govresearchgate.netresearchgate.net The proposed mechanism involves coordination of the pyridine nitrogen to the silver center, which increases the electrophilicity of the ring and facilitates the nucleophilic addition of fluoride. nih.gov This methodology provides a direct route to 2-fluoropyridines, which can serve as versatile intermediates for further functionalization, including the introduction of other halogens. researchgate.netresearchgate.net

Table 1: Silver-Catalyzed C-H Fluorination of Pyridines

| Substrate | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pyridine | AgF₂ | 2-Fluoropyridine (B1216828) | Exclusive at C-2 | nih.gov |

| 3-Chloropyridine | AgF₂ | 3-Chloro-2-fluoropyridine | Exclusive at C-2 | nih.gov |

Rhodium(III)-Catalyzed C-H Functionalization for Fluoropyridine Synthesis

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and functionalization. sioc-journal.cnrsc.orgrsc.org In the context of fluoropyridine synthesis, Rh(III)-catalyzed approaches have been developed for the construction of multisubstituted 3-fluoropyridines. acs.orgescholarship.org One notable method involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes. acs.orgescholarship.org

This transformation proceeds via a C-H functionalization pathway and allows for the synthesis of a variety of 3-fluoropyridines with diverse substitution patterns. acs.org The reaction is tolerant of various functional groups on both the oxime and alkyne coupling partners. acs.orgescholarship.org While this specific method directly yields 3-fluoropyridines, the broader principles of Rh(III)-catalyzed C-H activation could potentially be adapted for the selective introduction of bromine or for the functionalization of pre-fluorinated pyridine rings, offering a pathway to complex molecules like 2-Bromo-3,4-difluoropyridine.

Table 2: Rhodium(III)-Catalyzed Synthesis of 3-Fluoropyridines

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|

Conversion of Precursors to Dihalopyridines (e.g., from aminopyridines or polychloropyridines)

The transformation of readily available precursors like aminopyridines and polychloropyridines into dihalopyridines is a fundamental strategy in heterocyclic chemistry.

One established method involves the diazotization of aminopyridines followed by a Sandmeyer-type reaction to introduce a halogen. For instance, while not directly yielding this compound, the synthesis of 3-amino-5-fluoropyridine (B1296810) has been achieved through the hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine. chemicalbook.com This highlights the utility of amino-polyhalopyridines as intermediates. The initial aminopyridine can be halogenated, and subsequently, the amino group can be replaced or modified.

The conversion of polychloropyridines to bromofluoro derivatives often involves a halogen exchange (HALEX) reaction. For example, pentachloropyridine (B147404) can be treated with potassium fluoride in an aprotic solvent to yield fluorinated pyridine derivatives, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018). googleapis.com This intermediate can then undergo further transformations. A process for preparing substituted 2,3-difluoropyridines from substituted 2,3-dihalopyridines (including chloro- and fluoro-substituted pyridines) using fluoride salts in the presence of a phase transfer catalyst has also been developed. google.com This method allows for the synthesis of compounds like 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine. google.com

Furthermore, the synthesis of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines has been accomplished by reacting 2,6-dibromopyridine (B144722) with primary amines under high pressure and temperature. georgiasouthern.edu This demonstrates the conversion of a dihalopyridine to a functionalized aminopyridine, a reverse of the typical diazotization route, but still illustrating the manipulation of halogenated pyridine precursors.

A notable example of converting a polychloropyridine to a difluoropyridine derivative is the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) from pentachloropyridine. This process involves an initial fluorination step to produce 3,5-dichloro-2,4,6-trifluoropyridine, which is then converted to the desired aminodifluoropyridine. googleapis.com

| Precursor | Reagents | Product | Reference |

| 3-Amino-2,4,6-tribromo-5-fluoropyridine | H₂, Pd-C, Et₃N, DCM | 3-Amino-5-fluoropyridine | chemicalbook.com |

| Pentachloropyridine | KF, aprotic solvent | 3,5-Dichloro-2,4,6-trifluoropyridine | googleapis.com |

| 2,3,5-Trichloropyridine | KF/CsF, phase transfer catalyst, sulfolane | 5-Chloro-2,3-difluoropyridine | google.com |

| 2,6-Dibromopyridine | Methylamine (B109427) | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |

| Pentachloropyridine | 1. KF 2. Amination | 4-Amino-3,5-dichloro-2,6-difluoropyridine | googleapis.com |

Regioselective Synthesis of Bromofluoroheterocycles from Perfluorinated Precursors

The synthesis of bromofluoroheterocycles from perfluorinated precursors offers a powerful method for creating highly specific substitution patterns. Reductive replacement of fluorine in compounds like pentafluoropyridine (B1199360) using reagents such as diisobutylaluminium hydride (DIBAL) or lithium aluminum hydride (LAH) can lead to the formation of various fluoro and chlorofluoro pyridine derivatives. researchgate.net

A highly efficient method for producing bromofluoropyridines involves treating perfluorinated pyridines with a mixture of hydrobromic acid (HBr) and aluminum bromide (AlBr₃). This approach has been successfully used to synthesize 2,4,6-tribromo-3,5-difluoropyridine (B1586626) from a perfluorinated starting material. researchgate.net The regioselectivity of these reactions is a key aspect, often dictated by the electronic properties of the pyridine ring and the nature of the reagents.

Hydrodefluorination of pentafluoropyridine using a rhodium catalyst can yield a mixture of products, including 2,3,5,6-tetrafluoropyridine (B1295328) and 2,3,4,5-tetrafluoropyridine, demonstrating the potential for selective defluorination to create sites for subsequent bromination. chemicalbook.com

| Precursor | Reagents | Product | Reference |

| Pentafluoropyridine | HBr, AlBr₃ | 2,4,6-Tribromo-3,5-difluoropyridine | researchgate.net |

| Pentafluoropyridine | [Rh(μ-H)(dippp)]₂ | 2,3,5,6-Tetrafluoropyridine, 2,3,4,5-Tetrafluoropyridine | chemicalbook.com |

| 3,5-Dichloro-2,4,6-trifluoropyridine | DIBAL, LAH | Fluoro and chlorofluoro pyridine derivatives | researchgate.net |

Advanced Synthetic Protocols for Structurally Related Pyridines

Recent advancements in synthetic chemistry have led to the development of sophisticated methods for preparing structurally complex pyridines, focusing on regiochemical control, efficiency, and scalability.

Strategies for Regiochemical Control in Polyhalogenated Pyridines

Achieving regiochemical control in the functionalization of polyhalogenated pyridines is crucial for synthesizing specific isomers. The inherent reactivity of the pyridine ring, with positions α and γ to the nitrogen being more susceptible to nucleophilic attack, provides a basis for regioselectivity. nih.gov For dihalopyridines such as 2,3-, 2,4-, and 2,5-dihalopyridines, oxidative addition in cross-coupling reactions is generally favored at the C2 position. nih.gov

Organometallic intermediates play a vital role in directing substitution reactions. Pyridines with various substituents, including halogens, can be selectively metalated. The resulting organometallic species can then react with electrophiles to produce a wide array of specifically substituted pyridines. researchgate.netrsc.org This approach offers high flexibility in terms of the substitution site and the final product structure. rsc.org

The "halogen dance" reaction, which involves the transposition of a halogen atom on an aromatic ring, has been applied to dihalopyridines. researchgate.net For instance, the lithiation of 2,3-dihalopyridines with lithium diisopropylamide (LDA) can lead to either direct functionalization or a halogen dance, depending on the reaction temperature, allowing for the selective synthesis of different isomers. researchgate.net

Furthermore, the design of specific reagents can influence regioselectivity. For example, specially designed phosphine (B1218219) reagents have been used for the selective C4-halogenation of pyridines. researchgate.net

| Strategy | Description | Key Intermediates/Reagents | Reference |

| Site-Selective Metalation | Directing groups on the pyridine ring guide metalation to a specific position, followed by reaction with an electrophile. | Organometallic pyridine species | researchgate.netrsc.org |

| Halogen Dance Reaction | Transposition of a halogen atom upon treatment with a strong base, allowing for functionalization at a different position. | Aryllithium species, LDA | researchgate.net |

| Reagent-Directed Halogenation | Use of specifically designed reagents to achieve halogenation at a particular position, such as C4. | Heterocyclic phosphines | researchgate.net |

| Control of Cross-Coupling | Exploiting the inherent reactivity of the pyridine ring in cross-coupling reactions, where oxidative addition is often favored at C2. | Palladium catalysts | nih.gov |

One-Pot Procedures for Fused Heterocycles Utilizing Halogenated Pyridines

One-pot synthesis offers an efficient and atom-economical approach to constructing complex molecules like fused heterocycles from halogenated pyridines. These procedures combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.

A notable example is the synthesis of highly substituted N-fused heteroaromatic bicycles, such as indolizines and imidazo[1,2-a]pyridines, from azole aldehydes. This involves a three-component Wittig olefination followed by a base-catalyzed cyclization. nih.gov While this example starts from aldehydes, the resulting fused systems can be analogous to those derived from halogenated precursors.

Another one-pot method involves the annulation of aromatic terminal alkynes with benzamides as the nitrogen source, promoted by a base like cesium carbonate, to form 3,5-diaryl pyridines. mdpi.com This demonstrates the construction of the pyridine ring itself in a one-pot fashion.

The synthesis of chromone-fused bicyclic pyridine compounds has been achieved through a one-step reaction of chromone-3-carboxaldehyde (B97568) and N-benzyl nitro ketene (B1206846) aminals in ethanol. sioc-journal.cn This highlights the potential for creating complex fused systems under mild, environmentally friendly conditions.

| Fused Heterocycle | Starting Materials | Key Features | Reference |

| Indolizines, Imidazo[1,2-a]pyridines | Azole aldehydes, fumaronitrile, triethylphosphine | Three-component Wittig olefination followed by in situ cyclization. | nih.gov |

| 3,5-Diaryl Pyridines | Aromatic terminal alkynes, benzamides | Base-promoted [2+2+1+1] cyclocondensation. | mdpi.com |

| Chromone-fused Bicyclic Pyridines | Chromone-3-carboxaldehyde, N-benzyl nitro ketene aminals | Environmentally friendly, one-step reaction in ethanol. | sioc-journal.cn |

Continuous Flow Processes in Halogenated Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of halogenated pyridines, offering advantages in terms of safety, efficiency, and scalability. rsc.org The enhanced heat and mass transfer in microreactors allows for precise control over reaction conditions, which is particularly beneficial for highly exothermic or fast reactions involving reactive intermediates. rsc.orgrsc.org

Flow chemistry has been successfully applied to the halogenation of organic compounds, including the synthesis of α-chloroketones and α-fluorocarbonyls. researchgate.netrsc.org For instance, the lithiation of 2,3-dihalopyridines in a continuous flow system allows for divergent functionalization. At low temperatures (-60 °C), the lithiated intermediate can be trapped with electrophiles, while at a slightly higher temperature (-20 °C), a halogen dance can be induced, leading to different products. rsc.org This level of control is often difficult to achieve in traditional batch reactions. rsc.org

Continuous flow processes have also been utilized for hydrogenation reactions. The selective hydrogenation of halogenated nitroaromatics to haloanilines can be performed in flow, and a DMAP-mediated process for the synthesis of N-arylhydroxylamines has been developed, which is compatible with various halogen functional groups. mdpi.com Furthermore, flow reactors have been employed for macrocyclization reactions, demonstrating significantly higher yields and productivity compared to batch processes. acs.org

| Process | Substrates | Key Advantages of Flow Chemistry | Reference |

| Lithiation/Halogen Dance | 2,3-Dihalopyridines | Precise temperature control enabling divergent synthesis pathways. | researchgate.netrsc.org |

| Halogenation | Carbonyl compounds, alcohols, aldehydes | Enhanced safety for exothermic reactions, improved selectivity. | rsc.org |

| Hydrogenation | Halogenated nitroaromatics | Efficient catalyst use, improved safety for gas-liquid reactions. | mdpi.com |

| Macrocyclization | Dihalogenated precursors | Increased yield and productivity, efficient base utilization. | acs.org |

Reactivity and Chemical Transformations of 2 Bromo 3,4 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the presence and position of halogen substituents. In the case of 2-Bromo-3,4-difluoropyridine, the interplay between the bromine and fluorine atoms, along with the activating effect of the ring nitrogen, dictates the regiochemical outcome of SNAr reactions.

In nucleophilic aromatic substitution (SNAr) reactions involving pyridines, the displacement of leaving groups at the C-2 and C-4 positions is generally favored. This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. echemi.com Generally, pyridines undergo SNAr reactions more readily at the C-4 position than at the C-2 or C-6 positions, though this can be highly dependent on the specific nucleophile and reaction conditions. baranlab.org The positions C-3 and C-5 are significantly less reactive. baranlab.org

For dihalopyridines, such as 2,4-difluoropyridine (B1303125) and 2,4-dichloropyridine, nucleophilic substitution occurs almost exclusively at the 4-position. researchgate.netacs.orglookchem.com This pronounced regioselectivity is a long-standing observation in pyridine chemistry. researchgate.netacs.org Similarly, 2,4,6-trifluoropyridine (B32590) and 2,3,4,6-tetrafluoropyridine (B1273223) also undergo substitution primarily at the C-4 position. researchgate.netacs.org The introduction of a trialkylsilyl group at the C-3 or C-5 position can, however, redirect the nucleophilic attack to the C-6 or C-2 position, highlighting the influence of steric hindrance. researchgate.netacs.org

In the context of polyhalogenated pyridines containing different halogens, "hard" nucleophiles like sodium methoxide (B1231860) tend to displace fluorine, while "soft" nucleophiles such as sodium thiophenoxide displace bromine. core.ac.uk The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order for C-X bond strengths. acsgcipr.org However, the regioselectivity of cross-coupling reactions in polyhaloheterocycles does not always follow the bond dissociation energies (BDEs) of the corresponding C-X bonds. baranlab.org Instead, it is influenced by the distortion energy of the C-X bond and the interaction between the LUMO of the heterocycle and the HOMO of the palladium catalyst. baranlab.org

The reaction of this compound with oxygen-centered nucleophiles, such as phenoxides and alkoxides, is a key transformation. In related polyhalogenated pyridines, the regioselectivity of these reactions is well-documented. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) with sodium methoxide and phenoxide results in the displacement of a fluorine atom rather than a chlorine atom. researchgate.net This is consistent with the general principle that fluoride (B91410) is a better leaving group than chloride in SNAr reactions on electron-deficient aromatic rings.

In the case of 2,6-difluoropyridine, monoetherification with a carbohydrate-derived alcohol has been achieved selectively. acs.org The resulting aryl ether can then undergo a subsequent SNAr reaction with another nucleophile. acs.org Microwave irradiation coupled with solid-liquid phase transfer catalysis has been shown to be an efficient method for the SNAr reaction of halopyridines with alkoxides and phenoxides. researchgate.net While phenoxylation can often proceed without a solvent, methoxylation may require a small amount of a non-polar solvent. researchgate.net

The table below summarizes the reaction of a related dihalopyridine with an oxygen-centered nucleophile.

| Reactant | Nucleophile | Product | Yield (%) |

| 2,6-Difluoropyridine | 4-Penten-1-ol | 2-(Penten-4-yloxy)-6-fluoropyridine | 72 |

| Data from a study on the synthesis of PFPy-based monomers. mdpi.com |

The reaction of this compound with nitrogen-centered nucleophiles is a common method for introducing nitrogen-containing substituents onto the pyridine ring. The regioselectivity of these reactions can be influenced by the steric bulk of the nucleophile. For example, in the reaction of 2,4,6-trifluoropyridine with amines, small nucleophiles like morpholine (B109124) preferentially attack the 4-position. researchgate.net However, bulkier amines may attack both the 2- and 4-positions, leading to a mixture of products. researchgate.net

In the case of 2,6-dihalopyridines, reaction with primary amines like methylamine (B109427) can lead to either mono- or di-substitution depending on the reaction conditions. For example, 2,6-dibromopyridine (B144722) reacts with methylamine under high temperature and pressure to yield both 2-bromo-6-methylaminopyridine and 2,6-bis(methylamino)pyridine. georgiasouthern.edu The synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828) and lithium amides has also been reported. researchgate.net

The table below shows the outcomes of reacting 2,6-dibromopyridine with methylamine under specific conditions.

| Reactant | Nucleophile | Product(s) | Yield (%) |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | 54.1 |

| 2,6-Dibromopyridine | Methylamine | 2,6-Bis(methylamino)pyridine | 37.7 |

| Data from a study on the synthesis of aminopyridines. georgiasouthern.edu |

The reaction of halopyridines with sulfur-centered nucleophiles, such as thiols and their corresponding salts, is a well-established method for the formation of aryl thioethers via an SNAr mechanism. acsgcipr.org Typically, aryl fluorides and chlorides are the preferred substrates for these reactions. acsgcipr.org The reaction is usually carried out by reacting the haloarene with a thiol in the presence of a base. acsgcipr.org

In reactions of polyhalogenated heterocycles with a mix of halogens, soft nucleophiles like sodium thiophenoxide have been observed to displace bromine over fluorine. core.ac.uk The reactivity of 2-halopyridines towards sulfur nucleophiles like sodium thiophenoxide and sodium methanethiolate (B1210775) has been studied, with the relative reactivity decreasing in the order I > Br > Cl > F. sci-hub.se This trend suggests that for sulfur nucleophiles, the polarizability of the halogen is a key factor. A catalyst-free and base-free SNAr reaction of heteroaryl halides with thiols in water has also been developed, providing an environmentally benign route to diaryl sulfides. researchgate.net

The following table presents the yields for the reaction of 2-bromopyridine (B144113) with sodium thiophenoxide under different conditions.

| Solvent | Reaction Time (min) | Yield (%) |

| NMP | 3 | 98 |

| HMPA | 3 | 99 |

| NMP | 3 | 98* |

| Reaction carried out with the addition of 10 mol% benzoquinone. sci-hub.se |

The reaction of this compound with carbon-centered nucleophiles, particularly organolithium reagents, can lead to the formation of new carbon-carbon bonds. However, these reactions can be complex due to the potential for competing processes such as metal-halogen exchange.

In the case of 2,4,6-tribromo-3,5-difluoropyridine (B1586626), reaction with n-butyllithium results in exclusive debromo-lithiation at the 4-position. arkat-usa.org The resulting organolithium species can then be trapped with various electrophiles. arkat-usa.org This regioselectivity is attributed to the stabilization of the carbanion by the two ortho-fluorine substituents. arkat-usa.org

Directed ortho-lithiation is another powerful tool for the functionalization of pyridines. For instance, 2-chloro-6-fluoropyridine (B1582542) can be selectively metalated at the 5-position, ortho to the fluorine atom. ljmu.ac.ukchemrxiv.org Similarly, 2,4-difluoropyridine is selectively functionalized at the 3-position. ljmu.ac.ukchemrxiv.org These organolithium intermediates can then participate in subsequent reactions, such as Negishi cross-coupling. ljmu.ac.ukchemrxiv.org

The reaction of 2-iodopyridine (B156620) with carbon nucleophiles like phenylacetonitrile (B145931) has been shown to proceed under microwave irradiation to give the corresponding 2-substituted pyridine. sci-hub.se

The regioselectivity of SNAr reactions on substituted pyridines is governed by a combination of steric and electronic effects. researchgate.netrsc.org Electron-withdrawing groups on the pyridine ring generally activate the substrate towards nucleophilic attack and can direct the incoming nucleophile. numberanalytics.com Conversely, electron-donating groups can have a deactivating effect.

Steric hindrance plays a crucial role in determining the site of nucleophilic attack. numberanalytics.com Bulky nucleophiles will preferentially attack the less sterically hindered position on the aromatic ring. numberanalytics.com For example, in 3-substituted 2,6-dichloropyridines, bulky 3-substituents direct nucleophilic attack to the 6-position. researchgate.net Similarly, the introduction of a bulky trialkylsilyl group at the 3- or 5-position of 2,4-dihalopyridines can redirect substitution from the 4-position to the 6- or 2-position. researchgate.netacs.org

The nature of the solvent can also significantly influence regioselectivity. For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity can be switched from favoring the 2-isomer in dichloromethane (B109758) to favoring the 6-isomer in DMSO. researchgate.net This is attributed to the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are paramount for constructing carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The reactivity is dominated by the C-Br bond at the C2 position, which readily undergoes oxidative addition to low-valent metal centers, most notably palladium(0).

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. mdpi.com In the case of polyhalogenated fluoropyridines, palladium-catalyzed coupling reactions preferentially occur at the more labile C-Br bonds over the stronger C-F bonds. researchgate.net For substrates like this compound, the bromine atom at the 2-position is the primary site for Suzuki-Miyaura coupling due to its activation by the adjacent ring nitrogen.

Research on the closely related compound, 2,4,6-tribromo-3,5-difluoropyridine, demonstrates that Suzuki reactions with various boronic acids proceed selectively at the bromine-substituted positions. researchgate.net Depending on the stoichiometry, either di- or tri-substituted products can be formed, highlighting the high reactivity of the C-Br bonds. grafiati.com By analogy, this compound is expected to react efficiently with aryl or heteroaryl boronic acids to yield 2-aryl-3,4-difluoropyridine derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. mdpi.comuq.edu.au

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Polyhalopyridine The following data is based on the reaction of 2,4,6-tribromo-3,5-difluoropyridine with phenylboronic acid, serving as an example of typical conditions for such transformations. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 81 (Disubstituted) |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 75 (Trisubstituted) |

Palladium-Catalyzed Sonogashira Coupling for Alkynylations

The Sonogashira coupling provides a direct route to synthesize aryl alkynes from aryl halides and terminal alkynes, utilizing a dual palladium and copper catalytic system. gelest.comarkat-usa.org This reaction is highly effective for bromopyridines. Studies on 2,4,6-tribromo-3,5-difluoropyridine have shown that Sonogashira reactions with various phenylacetylene (B144264) derivatives lead to the selective displacement of bromine atoms at the positions ortho to the ring nitrogen (C2 and C6). organic-chemistry.org This selective reactivity underscores the synthetic utility of these scaffolds, where the C-Br bond acts as a handle for introducing alkynyl moieties while leaving the C-F bonds intact.

This precedent strongly suggests that this compound would readily undergo Sonogashira coupling at the C2 position. The reaction would proceed under standard conditions, involving a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine. organic-chemistry.org

Table 2: Sonogashira Coupling of 2,4,6-Tribromo-3,5-difluoropyridine with Various Phenylacetylenes organic-chemistry.orgThis table demonstrates the displacement of bromine atoms at the 2- and 6-positions, analogous to the expected reactivity of the 2-bromo position in the title compound.

| Phenylacetylene Substituent (X) | Conditions | Product | Yield (%) |

| H | PdCl₂(PPh₃)₂, CuI, Et₃N, rt, 22 h | 4-Bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine | 82 |

| 4-CH₃ | PdCl₂(PPh₃)₂, CuI, Et₃N, 80 °C, 10 h | 4-Bromo-3,5-difluoro-2,6-bis(p-tolylethynyl)pyridine | 67 |

| 4-OCH₃ | PdCl₂(PPh₃)₂, CuI, Et₃N, rt, 22 h | 4-Bromo-2,6-bis((4-methoxyphenyl)ethynyl)-3,5-difluoropyridine | 71 |

| 4-Cl | PdCl₂(PPh₃)₂, CuI, Et₃N, 80 °C, 10 h | 4-Bromo-2,6-bis((4-chlorophenyl)ethynyl)-3,5-difluoropyridine | 42 |

| 4-F | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, DMF, 80 °C, 10 h | 4-Bromo-2,6-bis((4-fluorophenyl)ethynyl)-3,5-difluoropyridine | 57 |

Negishi Coupling Reactions for C-C Bond Formation

The Negishi cross-coupling reaction, which pairs an organohalide with an organozinc reagent, is another cornerstone of C-C bond formation. ljmu.ac.uk It is known for its high functional group tolerance and reactivity. While specific studies detailing the Negishi coupling of this compound are not prominent, the reaction is highly efficient for both 2-bromo and 2-chloropyridines. ljmu.ac.uk Given the established reactivity of the C2-Br bond in other palladium-catalyzed processes, it is expected that this compound would serve as a competent electrophilic partner in Negishi couplings.

The reaction would involve coupling with a pre-formed or in-situ generated arylzinc or alkylzinc reagent, catalyzed by a palladium complex, often with a phosphine ligand like PPh₃ or a more specialized ligand from the XPhos family. ljmu.ac.uksigmaaldrich.com This pathway would provide access to a diverse range of 2-alkyl- and 2-aryl-3,4-difluoropyridines.

Table 3: General Scheme for Negishi Coupling of a 2-Bromopyridine

| Aryl Halide | Organozinc Reagent | Catalyst | Product |

| 2-Bromopyridine Derivative | R-ZnX | Pd(0) complex (e.g., Pd(PPh₃)₄) | 2-Substituted Pyridine Derivative |

Other Transition Metal-Mediated Transformations

The activated C2-Br bond of this compound is a potential reaction site for a variety of other transition metal-mediated transformations beyond the Suzuki, Sonogashira, and Negishi couplings. These include reactions like the Heck coupling for vinylation, Stille coupling with organotin reagents, and Buchwald-Hartwig amination for C-N bond formation. While the literature on these specific reactions for this compound is sparse, the principles of palladium catalysis suggest these transformations are feasible. researchgate.net The choice of catalyst, ligand, and reaction conditions would be crucial in steering the reaction toward the desired product and avoiding unwanted side reactions involving the C-F bonds. gelest.comresearchgate.net

Other Significant Reactive Pathways

Beyond metal-catalyzed cross-coupling at the C-Br bond, the fluorine substituents on the pyridine ring introduce alternative reactive pathways, primarily involving C-F bond activation or directing effects on C-H activation.

Carbon-fluorine bonds are significantly stronger than carbon-bromine bonds, making them less reactive in typical palladium-catalyzed cross-coupling cycles. whiterose.ac.uk However, under specific conditions, C-F bonds can be functionalized.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the ring susceptible to nucleophilic attack. However, the position of the fluorine is critical. Studies on related fluoropyridines have shown that a fluorine atom at the 3-position is not easily displaced via intramolecular SNAr, suggesting it is less activated compared to fluorines at the 2- or 4-positions. sigmaaldrich.com Therefore, in this compound, the C4-F bond would be the more likely site for a nucleophilic substitution reaction compared to the C3-F bond, although this would likely require forcing conditions, especially after the C-Br bond has been functionalized.

Metal-Mediated and Other Activation Methods: Recent advances have focused on methods for activating C-F bonds. These include hydrodefluorination (HDF) catalyzed by simple phosphines, where C-F bonds at the para-position of fluoropyridines are found to be the most reactive. This suggests that selective functionalization of the C4-F bond might be achievable. Additionally, frustrated Lewis pairs (FLPs) have been used for selective C-F bond activation and functionalization. uq.edu.au The fluorine atoms also exert a strong directing effect in metalation reactions; their electron-withdrawing nature can direct lithiation to an adjacent C-H position, providing another route for functionalization that competes with direct C-F cleavage.

Hydrodefluorination Reactions

Hydrodefluorination (HDF) is a chemical reaction that involves the replacement of a fluorine atom with a hydrogen atom. This transformation is a valuable tool in organofluorine chemistry for the selective synthesis of partially fluorinated compounds. While specific studies on the hydrodefluorination of this compound are not extensively documented in the reviewed literature, the reactivity of other polyfluorinated pyridines provides a strong basis for predicting its behavior.

The regioselectivity of HDF in fluoropyridines is influenced by the electronic properties of the pyridine ring and the position of the fluorine atoms. In many instances, catalytic HDF preferentially occurs at the position para to the ring nitrogen due to the activating effect of the nitrogen atom, which facilitates nucleophilic attack by a hydride source.

Various catalytic systems have been developed for the HDF of fluoroarenes, including those based on transition metals and metal-free approaches. For example, rhodium complexes, such as [Rh(μ-H)(dippp)]2 (where dippp is 1,3-bis(diisopropylphosphanyl)propane), have been shown to catalyze the hydrodefluorination of pentafluoropyridine (B1199360) and 2,3,5,6-tetrafluoropyridine (B1295328) in the presence of a silane (B1218182) like triethylsilane. chemicalbook.com These reactions often yield a mixture of partially defluorinated products. For instance, the HDF of 2,3,5,6-tetrafluoropyridine with this catalyst system yields a mixture of trifluoropyridines and difluoropyridines. chemicalbook.com

Another approach involves the use of phosphine-based catalysts. Simple phosphines, in combination with silanes, have been demonstrated to be effective for the HDF of electron-deficient fluoroarenes. whiterose.ac.ukacs.org The reaction is proposed to proceed through a Meisenheimer-like intermediate. whiterose.ac.uk The efficiency and selectivity of these reactions can be tuned by modifying the phosphine and silane components.

Given these precedents, it is anticipated that the hydrodefluorination of this compound would likely proceed with the replacement of one of the fluorine atoms. The fluorine at the 4-position is para to the nitrogen and might be expected to be more reactive towards nucleophilic hydride attack. However, the presence of the bromine atom at the 2-position and the adjacent fluorine at the 3-position will also influence the electron distribution and steric accessibility of the C-F bonds, potentially leading to a mixture of products.

Table 1: Examples of Catalytic Hydrodefluorination of Fluoropyridines

| Substrate | Catalyst System | Reagents | Products | Reference |

| Pentafluoropyridine | [Rh(μ-H)(dippp)]2 | HSiEt3 | 2,3,5,6-tetrafluoropyridine, 2,3,4,5-tetrafluoropyridine, 2,3,5-trifluoropyridine, 3,5-difluoropyridine, 2-fluoropyridine | chemicalbook.com |

| 2,3,5,6-Tetrafluoropyridine | [Rh(μ-H)(dippp)]2 | HSiEt3 | 2,3,5-trifluoropyridine, 2,3,6-trifluoropyridine, 3,5-difluoropyridine, 2,5-difluoropyridine, 2-fluoropyridine | chemicalbook.com |

| Pentafluoropyridine | PiPr3 | PhSiH3 | 2,3,5,6-tetrafluoropyridine | acs.org |

This table presents data for related fluoropyridines to infer the potential reactivity of this compound.

Photochemical Reactions of Halogenated Pyridines

UV irradiation of 2-halogenated pyridines in aqueous solutions has been shown to cause dehalogenation. researchgate.net For instance, photolysis of 2-chloropyridine (B119429) and 2-bromopyridine can lead to the formation of 2-hydroxypyridine. The photolysis of 2,4,6-triazido-3,5-difluoropyridine has been studied by EPR spectroscopy, revealing the formation of high-spin nitrenes upon UV irradiation in a solid argon matrix. researchgate.net

Photoactivated reductive defluorination (PRD) is another process that has been explored for the destruction of per- and polyfluoroalkyl substances (PFAS). enspiredsolutions.comyoutube.com This method often involves the use of reagents that, upon UV irradiation, generate solvated electrons with sufficient energy to break C-F bonds. enspiredsolutions.comyoutube.com

Based on these findings, it can be postulated that the UV irradiation of this compound could lead to the cleavage of either the C-Br or a C-F bond. The relative bond strengths (C-Br being weaker than C-F) suggest that photolytic cleavage of the C-Br bond might be a more favorable pathway. The specific products would depend on the reaction conditions, such as the solvent and the presence of other reagents. In an aqueous environment, the formation of a hydroxydifluoropyridine could be a possible outcome. The presence of two fluorine atoms would likely influence the photochemical stability and the reaction pathways compared to non-fluorinated bromopyridines.

Mechanistic and Theoretical Studies

Elucidation of Reaction Mechanisms in Halogenated Pyridine (B92270) Transformations

The reactivity of halogenated pyridines is profoundly influenced by the nature and position of the halogen substituents. The fluorine atoms in 2-Bromo-3,4-difluoropyridine are strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). researchgate.net The bromine atom, being a larger and more polarizable halogen, offers a site for different types of transformations, including metal-catalyzed cross-coupling reactions.

Mechanistic studies on related fluorinated pyridines have provided significant insights. For example, the functionalization of fluoropyridines can be achieved with high regioselectivity through directed ortho-metalation (DoM). researchgate.netdur.ac.uk A well-studied mechanism is the lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridines. acs.org Detailed spectroscopic and computational studies have shown that this reaction can proceed through complex pathways involving LDA dimers and even unprecedented tetramer-based routes, with the reaction rates being highly sensitive to reaction conditions and additives like LiCl. acs.org

Furthermore, transformations on multi-halogenated pyridines demonstrate the competitive nature of substitution. In the conversion of 2,3,5-trichloropyridine, the halogen at the 3-position can be displaced, albeit more slowly than the one at the 2-position, highlighting the nuanced reactivity at different sites on the pyridine ring. thieme-connect.com Deprotonative functionalization represents another key mechanistic pathway, particularly for dihalopyridines bearing electron-withdrawing groups, allowing for reactions at specific positions under relatively mild conditions. jst.go.jp These elucidated mechanisms for related compounds form the foundational understanding for predicting the behavior of this compound in similar synthetic contexts.

Computational Chemistry Approaches for Understanding Reactivity

Computational chemistry is an indispensable tool for dissecting the intricate electronic and structural factors that govern the reactivity of molecules like this compound.

Density Functional Theory (DFT) is widely used to model the electronic structure of halogenated pyridines. These calculations provide critical data on molecular orbitals, charge distribution, and reactivity indices. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netbohrium.com

Studies on related difluoropyridine derivatives show that the introduction of substituents significantly modulates the electronic properties. For instance, adding a chloromethyl group to a 2,3-difluoropyridine (B50371) framework can raise the HOMO energy by approximately 0.3 eV, thereby increasing the molecule's nucleophilicity. Visualizing these orbitals provides further clarity; in substituted fluorinated pyridines, the HOMO is often depicted as delocalized across the ring, and its shape indicates the most probable sites for electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another DFT-derived tool used to visualize charge distributions and predict reactive sites. bohrium.com Regions of negative potential indicate sites prone to electrophilic attack, while positive potential regions are susceptible to nucleophilic attack. For this compound, the electron-withdrawing fluorine atoms and the nitrogen heteroatom create a complex potential surface that guides its reactivity in various transformations.

Table 1: Representative DFT-Calculated Properties for Halogenated Pyridines

| Property | Description | Typical Significance |

|---|---|---|

| HOMO-LUMO Gap (eV) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density, showing regions of positive and negative charge. | Predicts sites for electrophilic (negative regions) and nucleophilic (positive regions) attack. bohrium.com |

| N-C(2) Bond Length (Å) | The distance between the ring nitrogen and the adjacent carbon atom. | Halogen substitution at the C(2) position can shorten this bond compared to pyridine itself. researchgate.net |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and interaction with other polar molecules. |

Molecular modeling simulations are crucial for mapping the potential energy surfaces of reactions, allowing for the analysis of reaction pathways and the prediction of selectivity. By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand why a particular outcome is favored.

For example, DFT calculations have been used to determine the activation energy barrier for the key transition state in halodecarboxylation reactions, providing a quantitative measure of the reaction's feasibility under specific temperatures. acs.org Such analyses are vital for optimizing reaction conditions and predicting product distributions.

In more complex environments, such as biological systems, Molecular Dynamics (MD) simulations are employed. MD simulations can model the dynamic interactions between a molecule like a halogenated pyridine derivative and a protein receptor. mdpi.com These simulations reveal preferred binding modes, conformational changes, and the role of specific intermolecular interactions in achieving binding affinity and selectivity. mdpi.com This approach is instrumental in the rational design of targeted therapeutic agents.

Table 2: Example of a Calculated Reaction Pathway Profile

| Reaction Step | Species | Relative Energy (kcal/mol) | Significance |

|---|---|---|---|

| 1 | Reactants | 0.0 | Baseline energy of the starting materials. |

| 2 | Transition State 1 (TS1) | +25.5 | Energy barrier for the first step, determining its rate. acs.org |

| 3 | Intermediate | -5.2 | A stable, but transient, species formed during the reaction. |

| 4 | Transition State 2 (TS2) | +15.0 | Energy barrier for the second step. |

| 5 | Products | -20.8 | Overall reaction thermodynamics (exergonic). |

The bromine atom in this compound can participate in a significant non-covalent interaction known as halogen bonding. This interaction occurs between an electropositive region on the halogen atom, known as a σ-hole, and a Lewis base (e.g., a nitrogen or oxygen atom). u-strasbg.fr

Quantum chemical calculations, particularly DFT, are essential for characterizing and quantifying these interactions. nih.gov Key parameters obtained from these analyses are the interaction energy and the geometry of the halogen bond. Stronger halogen bonds are typically associated with higher interaction energies and a bond angle (e.g., N···Br–C) that approaches a linear 180°. nih.gov

Studies on complexes between pyridine-containing molecules and halogenated compounds have shown that DFT calculations can accurately predict the stability of halogen-bonded complexes, which correlates well with experimental spectroscopic data. nih.gov The nature of the halogen is critical, with interaction energies generally following the trend I > Br > Cl > F. mdpi.com In addition to electrostatic forces, London dispersion forces have been identified as a major contributing factor to the stability of halogen bonds, especially in interactions with π-electron systems. chemistryviews.org This understanding is crucial for applications in crystal engineering and drug design, where halogen bonds can be used to control molecular assembly and enhance ligand-receptor binding.

Table 3: Illustrative Parameters for Halogen Bonding Complexes

| Halogen Bond Donor | Interaction Energy (kcal/mol) | N···X Distance (Å) | N···X–C Angle (°) |

|---|---|---|---|

| C6F5Cl | -2.5 | 3.10 | 170.5 |

| C6F5Br | -3.8 | 3.01 | 175.2 |

| C6F5I | -5.2 | 2.95 | 178.9 |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For fluorinated pyridines, including 2-Bromo-3,4-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR is crucial for unambiguous identification and analysis. fluorine1.ru The choice of solvent can significantly impact the chemical shifts observed in the NMR spectra of fluoroorganic compounds. fluorine1.ru

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms within a molecule. In this compound, the proton spectrum will show signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the electronegative fluorine and bromine substituents, as well as their positions on the aromatic ring. The characteristic features of fluorinated aryl compounds are evident in their ¹H NMR spectra, with specific coupling patterns and J-values (coupling constants) between hydrogen and fluorine atoms. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound will exhibit distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached halogen atoms. A key feature in the ¹³C NMR of fluorinated pyridines is the presence of large carbon-fluorine coupling constants (JCF). fluorine1.runih.gov These coupling constants are valuable for assigning the signals to the correct carbon atoms. For instance, the magnitude of JCF often increases as the carbon atom gets further from the nitrogen atom in the pyridine ring. fluorine1.ru

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Electronic and Steric Effects

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. aiinmr.com The chemical shifts in ¹⁹F NMR are spread over a wide range, making it particularly useful for distinguishing between different fluorine environments within a molecule. aiinmr.com In this compound, the two fluorine atoms at positions 3 and 4 will give rise to distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts are highly sensitive to the electronic and steric environment of the fluorine atoms. nih.gov The electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring, as well as their relative positions to the fluorine atoms, will influence the shielding and deshielding of the fluorine nuclei. fluorine1.ru The position of the fluorine atom on the pyridine ring (α, β, or γ to the nitrogen) dramatically affects its chemical shift, with fluorine in the α-position being the most deshielded. fluorine1.ru

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

GC-EIMS combines gas chromatography for separating components of a mixture with electron ionization mass spectrometry for detection and identification. In this technique, the sample is vaporized and ionized by a high-energy electron beam, which often leads to extensive fragmentation of the molecule. acs.org The resulting mass spectrum shows a molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms. For halogenated pyridines, the loss of halogen atoms is a common fragmentation pathway observed in EIMS. kuleuven.be

| Technique | Instrumentation | Typical Conditions | Information Obtained |

| GC-EIMS | Agilent 7890 GC coupled to Agilent 5975C MS acs.org | 70 eV ionizing electron energy kuleuven.be | Molecular weight, fragmentation pattern acs.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. The solvent evaporates, leaving behind protonated molecules [M+H]⁺ or other adducts. nih.gov This method typically results in less fragmentation compared to EI-MS, often showing a prominent peak for the intact molecule. ESI-MS can be used to confirm the molecular weight of this compound and is often employed in the analysis of reaction mixtures and purification fractions. google.com

| Technique | Ionization Method | Commonly Observed Ions | Primary Use |

| ESI-MS | Soft ionization, solution-phase nih.gov | [M+H]⁺ (protonated molecule) acs.org | Molecular weight determination of polar compounds nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique highly effective for determining the molecular weight of a wide range of chemical compounds, including sensitive organic molecules. nih.govnews-medical.net In a typical MALDI-TOF analysis, the analyte is co-crystallized with an energy-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization, and the resulting ions are accelerated into a time-of-flight analyzer where they are separated based on their mass-to-charge ratio (m/z). nih.gov

For a small molecule like this compound, MALDI-TOF analysis can be challenging due to potential interference from matrix-related peaks in the low molecular weight region. nih.gov However, using appropriate matrices, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), or novel methods involving matrix-analyte adducts can overcome this limitation. news-medical.netnih.gov

The primary utility of MALDI-TOF for this compound would be the precise determination of its molecular mass. The analysis would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated species [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%), the mass spectrum would exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da.

| Predicted Ion | Isotope | Calculated m/z | Relative Abundance (%) | Comment |

|---|---|---|---|---|

| [M]⁺ | ⁷⁹Br | 192.9339 | 100.0 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| [M]⁺ | ⁸¹Br | 194.9318 | 97.3 | Corresponds to the molecule with the ⁸¹Br isotope. |

| [M+H]⁺ | ⁷⁹Br | 193.9417 | 100.0 | Protonated molecule with the ⁷⁹Br isotope. |

| [M+H]⁺ | ⁸¹Br | 195.9396 | 97.3 | Protonated molecule with the ⁸¹Br isotope. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is invaluable for verifying the purity of a sample and confirming the identity of a compound within a complex mixture. Several chemical suppliers indicate the availability of LC-MS data for this compound, confirming its use in quality control for this compound. bldpharm.com

In an LC-MS analysis of this compound, the compound would first be passed through an HPLC column (e.g., a C18 column) to separate it from any impurities, starting materials, or byproducts. google.com The eluent from the column is then introduced into the mass spectrometer. The resulting data provides both the retention time (Rt) from the LC component and the mass spectrum from the MS component. The mass spectrum would be expected to show the same characteristic isotopic pattern for bromine as described in the MALDI-TOF section, confirming the molecular weight of the eluted compound. google.com

| Parameter | Expected Value/Observation | Source/Rationale |

|---|---|---|

| LC Column | Reverse Phase (e.g., C18) | Standard for moderately polar organic molecules. google.com |

| Retention Time (Rt) | Dependent on specific method (column, mobile phase, flow rate) | Serves as an identifier under specific chromatographic conditions. google.com |

| Detected Ion (m/z) | [M+H]⁺ at ~194.0 and ~196.0 | Based on isotopic pattern of bromine. google.com |

| Purity Assessment | >95% (typical for commercial samples) | Determined by the area of the primary peak relative to total peak area. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to the pyridine ring and its carbon-halogen bonds.

Based on established correlation tables and data from similar halogenated pyridines, the C-F stretching vibrations are expected to appear in the 1250–1150 cm⁻¹ region. researchgate.net The C-Br stretching vibration typically occurs at a lower frequency, generally in the 700–600 cm⁻¹ range. upi.edu The aromatic C-H stretching vibrations would be found above 3000 cm⁻¹, while the characteristic pyridine ring stretching vibrations (involving C=C and C=N bonds) would appear in the 1600–1400 cm⁻¹ region. sci-hub.seelixirpublishers.com

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Weak to Medium | sci-hub.se |

| Pyridine Ring (C=C, C=N) Stretch | 1600–1400 | Medium to Strong | elixirpublishers.com |

| C-F Stretch | 1250–1150 | Strong | researchgate.net |

| C-Br Stretch | 700–600 | Medium | upi.edu |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For substituted pyridines, symmetric vibrations and those involving heavier atoms often produce strong Raman signals.

In the Raman spectrum of this compound, the symmetric breathing mode of the pyridine ring would be expected to be a prominent feature. rsc.org The C-Br stretching vibration, often weak in the IR spectrum, can be more easily observed in the Raman spectrum. core.ac.uk Conversely, the highly polar C-F bonds that give strong IR absorptions may yield weaker Raman signals. Analysis of related compounds like pyridine-halogen complexes shows that halogen-related vibrations are readily assignable in Raman spectra. rsc.orgacs.org

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium | elixirpublishers.com |

| Pyridine Ring Breathing | ~1000 | Strong | rsc.org |

| Pyridine Ring Deformations | 1600–1200 | Medium to Strong | elixirpublishers.com |

| C-Br Stretch | 700–600 | Strong | core.ac.uk |

| C-F Stretch | 1250–1150 | Weak to Medium | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu For aromatic and heterocyclic compounds like this compound, the most relevant transitions are the π → π* and n → π* transitions. shu.ac.uk

The pyridine ring itself exhibits characteristic π → π* transitions. researchgate.net The introduction of halogen substituents (bromo- and fluoro- groups) acts as auxochromes, which can cause a shift in the absorption maxima (λmax) and intensity (molar absorptivity, ε). Both fluorine and bromine atoms have lone pairs of electrons (n electrons) that can interact with the pyridine π-system. The UV-Vis spectrum would likely show intense absorption bands corresponding to π → π* transitions and potentially a weaker, lower-energy band corresponding to the n → π* transition, which involves the non-bonding electrons on the nitrogen atom. msu.edushu.ac.uk

| Electronic Transition | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|

| π → π | 200–280 | 1,000–10,000 | shu.ac.uk |

| n → π | 270–350 | 10–100 | shu.ac.ukresearchgate.net |

Applications As a Synthetic Building Block and Intermediate

Role in Medicinal Chemistry Research and Drug Discovery

In the pharmaceutical sector, fluorinated pyridine (B92270) derivatives are crucial components in the design of new therapeutic agents. The incorporation of fluorine can enhance the efficacy and pharmacokinetic profile of drug candidates. Pyridine-based structures are common in a wide range of approved drugs, highlighting the importance of versatile building blocks like 2-Bromo-3,4-difluoropyridine for drug discovery pipelines.

Synthesis of Precursors for Bioactive Molecules

The structure of this compound makes it an important precursor for the synthesis of various bioactive molecules. Dihydro-2(1H)-pyridones (DHPo), for example, are recognized as valuable precursors for biologically active compounds, and halogenated pyridines can be key starting materials in their synthesis. mdpi.com The ability to introduce the difluoropyridinyl moiety into a molecule allows chemists to create precursors for a range of potential therapeutics, including those targeting cardiovascular or inflammatory diseases.

Incorporation into Complex Pharmaceutical Scaffolds

Pharmaceutical scaffolds are core structures upon which a variety of substituents are attached to create a library of potential drug candidates. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com Halogenated pyridines like this compound can be incorporated into larger, more complex scaffolds, such as chromenopyridines or piperidines, to develop novel molecular libraries for drug discovery programs. mdpi.comresearchgate.net

Table 1: Examples of Pharmaceutical Scaffolds Incorporating Pyridine Derivatives This table is illustrative of the types of scaffolds where derivatives similar to this compound could be utilized.

| Scaffold Class | Potential Therapeutic Area | Role of Pyridine Moiety |

|---|---|---|

| Dihydropyridones | Cardiovascular, Anti-inflammatory | Core structural component |

| Chromenopyridines | Varied biological activities | Fused heterocyclic system |

| Piperidines | CNS disorders, Oncology | Core heterocyclic ring |

| Indazoles | Oncology, Anti-inflammatory | Key building block |

Design and Synthesis of Enzyme Inhibitors

Application in Agrochemical Research

In agrochemical research, the goal is to develop effective and selective agents for crop protection. Halogenated pyridines are integral to the synthesis of many modern herbicides, fungicides, and insecticides. The unique properties conferred by fluorine atoms, such as increased metabolic stability and potency, make fluorinated building blocks highly sought after.

Synthesis of Herbicide Intermediates and Derivatives

Difluoropyridines are recognized as useful intermediates in the preparation of agricultural chemicals, particularly herbicides. asianpubs.org They can serve as the starting material for producing compounds like pyridinyloxyphenoxy alkane carboxylic acid derivatives, which are known for their herbicidal properties against a variety of weeds. asianpubs.org While the direct synthesis of commercial herbicides from this compound is not widely documented, its structural motifs are relevant to this class of agrochemicals. For instance, related compounds like 5-chloro-2,3-difluoro pyridine are used to prepare potent herbicides. asianpubs.org

Development of Novel Crop Protection Agents

The development of next-generation crop protection agents relies on innovative chemical building blocks. Bromo-fluoropyridines offer a flexible platform for synthesizing a wide array of biologically active molecules for this purpose. nbinno.com The incorporation of a fluorinated pyridine moiety can lead to pesticides and herbicides with enhanced potency, greater selectivity, and improved environmental profiles. nbinno.com Researchers utilize these intermediates to create complex heterocyclic systems that can offer new mechanisms for pest and disease control, contributing to sustainable agriculture. nbinno.com

Table 2: Research Focus in Agrochemical Applications This table outlines the general research objectives for using fluorinated pyridines in agrochemical development.

| Research Area | Objective | Contribution of Fluorinated Pyridine |

|---|---|---|

| Herbicide Development | Discover novel modes of action; Overcome weed resistance. | Enhances potency and metabolic stability of derivatives. |

| Fungicide/Insecticide Design | Improve efficacy and spectrum of activity. | Provides a versatile scaffold for new chemical entities. |

| Environmental Profile | Reduce impact on non-target organisms. | Allows for fine-tuning of physicochemical properties. |

Utilization in Materials Science Research

The unique electronic properties and reactivity of this compound make it a valuable precursor in materials science. The presence of both bromine and fluorine substituents on the pyridine ring allows for its incorporation into a variety of advanced materials, influencing their physical and chemical characteristics.

Preparation of Fluorinated Polymers and Copolymers

Fluoropolymers are a significant class of materials known for their high thermal stability, chemical resistance, and low surface energy. 20.210.105nih.gov The synthesis of these materials often involves the radical polymerization of fluoroalkenes. academie-sciences.fr While direct polymerization of this compound is not widely documented, its structure is amenable to incorporation into polymer chains through various synthetic strategies.

Fluorinated monomers can be copolymerized with a range of other monomers to create materials with tailored properties. 20.210.105academie-sciences.fr For instance, fluorinated side chains can be grafted onto existing polymer backbones. A common method involves the quaternization of nitrogen-containing polymers, such as poly(4-vinylpyridine), with halogenated compounds. clarkson.edu The pyridine nitrogen on the this compound ring could potentially undergo such reactions. Furthermore, the bromine atom serves as a reactive site for cross-coupling reactions, which could be employed to synthesize novel monomers or to functionalize existing polymers. The introduction of the difluoropyridyl moiety into a polymer can enhance its thermal stability and modify its surface properties, such as hydrophobicity.

Research into fluorinated copolymers has demonstrated their utility in applications ranging from anti-corrosion coatings to membranes for fuel cells. nih.gov The synthesis of fluorinated-phosphonic acid methacrylates, for example, yields copolymers that can bind to metal oxide surfaces, creating stable, hydrophobic films. nih.gov

Development of Advanced Functional Materials (e.g., in OLEDs)

This compound serves as a key building block in the synthesis of advanced functional materials, particularly for Organic Light-Emitting Diodes (OLEDs). bldpharm.com Pyridine and its derivatives are frequently used to construct materials for various layers within an OLED device, including as emitters and as electron-transport materials. nih.govmdpi.comrsc.org

The primary role of this compound in this field is as a precursor to more complex heterocyclic systems, such as bipyridines and terpyridines, which are then used as ligands in phosphorescent metal complexes or as core components of fluorescent emitters. rsc.orgresearchgate.netku.ac.ae The bromine atom allows for the facile connection of the difluoropyridine unit to other aromatic systems through palladium-catalyzed cross-coupling reactions. researchgate.net

The fluorine substituents play a crucial role in tuning the properties of the final material. They are strongly electron-withdrawing, which can lower the HOMO and LUMO energy levels of the molecule. This electronic modification is critical for designing materials with specific energy gaps for efficient charge injection, transport, and recombination, ultimately leading to controlled light emission colors. nih.gov For example, bipyridine-based electron-transport materials have been developed to create films with specific molecular orientations that boost OLED performance, leading to lower operating voltages and higher external quantum efficiencies. rsc.org The incorporation of fluorine can also increase the thermal stability and amorphous nature of the material, preventing crystallization in the thin film state and enhancing device longevity.

| Material Type | Role in OLED | Key Structural Feature | Effect of Fluorination | Reference Example |

|---|---|---|---|---|

| Fluorescent Emitter | Emitting Layer (EML) | Pyrene-Pyridine Derivatives | Tunes HOMO/LUMO levels, can shift emission color | Sky-blue emitters based on polycyclic fused amides nih.gov |

| Electron-Transport Material (ETM) | Electron-Transport Layer (ETL) | 2,2'-Bipyridine Skeleton | Enhances thermal stability and electron mobility | Bipyridine-based ETMs with high horizontal orientation rsc.org |

| Bipolar Host Material | Emitting Layer (EML) | Terpyridine Derivatives | Improves thermal stability (high glass transition temp.) | AIE terpyridine derivative for solution-processed OLEDs ku.ac.ae |

| Phosphorescent Emitter | Emitting Layer (EML) | Metal Complexes (e.g., Ir(III), Os(II)) with Pyridine-based Ligands | Modifies metal-to-ligand charge transfer (MLCT) properties | Near-infrared Os(II) phosphors researchgate.net |

Synthesis of Specialized Ligands and Catalysts

The reactivity of the carbon-bromine bond and the electronic influence of the fluorine atoms make this compound a strategic starting material for the synthesis of specialized ligands and catalysts.

Design of Metal-Complexing Ligands (e.g., bipyridine ligands)

This compound is an important precursor for the synthesis of fluorinated bipyridine ligands. ossila.com Bipyridines are a class of chelating ligands that form stable complexes with a wide range of transition metals. alfachemic.comwikipedia.org These metal complexes are central to numerous applications, from catalysis to materials science. wikipedia.org

The synthesis of substituted bipyridines often relies on cross-coupling reactions where a halopyridine is a key reactant. The bromine atom in this compound serves as a reactive handle for forming new carbon-carbon bonds via reactions such as Stille or Suzuki coupling. ossila.com For example, reacting 2-bromo-4-fluoropyridine with bis(tributyltin) in a Stille coupling reaction is a known method to produce 4,4'-difluoro-2,2'-bipyridine. A similar strategy can be applied to this compound to generate corresponding difluorinated bipyridine structures.

The fluorine atoms on the pyridine rings are not merely spectators; they significantly modulate the electronic properties of the resulting ligand. Their electron-withdrawing nature makes the ligand a weaker sigma-donor and a better pi-acceptor. This influences the stability, redox potentials, and photophysical properties of the resulting metal complexes. fu-berlin.deresearchgate.net This fine-tuning is critical for designing complexes for specific applications, such as luminescent materials or redox-active catalysts. researchgate.net

Fabrication of Chemical Catalysts for Organic Reactions

The ligands synthesized from this compound are subsequently used to fabricate chemical catalysts. Transition metal complexes containing bipyridine and terpyridine ligands are known to catalyze a wide array of organic reactions, including oxidation, carbonylation, hydroformylation, and C-C bond formation. alfachemic.comnih.gov

By incorporating fluorinated bipyridine ligands, the catalytic activity of the metal center can be precisely controlled. The electron-withdrawing fluorine atoms can make the metal center more electrophilic, which can enhance its reactivity in certain catalytic cycles. For example, terpyridine-metal complexes have shown interesting reactivity in challenging transformations like C-C multiple bond hydrofunctionalization and cross-coupling reactions. nih.gov The stability conferred by the strong C-F bonds can also lead to more robust catalysts with longer lifetimes.

The general approach involves reacting the fluorinated ligand with a metal salt (e.g., of ruthenium, nickel, copper, palladium) to form the active catalyst complex. nih.gov The specific geometry and electronic environment created by the fluorinated ligand around the metal ion dictate the catalyst's selectivity and efficiency.

Applications in Proteomics Research

While direct applications of this compound in proteomics are not extensively documented, its chemical features make it a highly relevant building block for the design of chemical probes for proteomics research. mq.edu.au Chemical proteomics utilizes small-molecule probes to study protein function, interactions, and localization in complex biological systems. nih.govnih.gov

A typical chemical probe consists of three parts: a reactive group that covalently binds to a protein, a binding group that directs the probe to a specific protein or class of proteins, and a reporter tag (like biotin or an alkyne) for detection and enrichment. mq.edu.au The this compound scaffold is a candidate for constructing such probes. The bromine atom can act as a site for attaching a linker connected to a reporter tag.